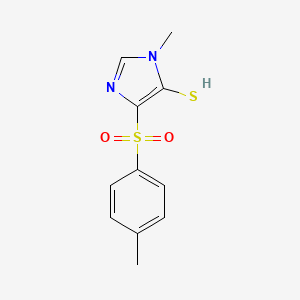

1-Methyl-4-tosylimidazole-5-thiol

描述

Significance of Imidazole (B134444) Scaffolds in Organic Synthesis and Functional Materials

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First reported in 1858, this structural motif is a cornerstone of modern chemistry. wikipedia.orgmdpi.com Imidazole and its derivatives are integral to numerous biological processes; for instance, the amino acid histidine features an imidazole side chain that plays a crucial role in the function of many proteins and enzymes. wikipedia.org

In the realm of organic synthesis, the imidazole scaffold is a versatile building block for the construction of more complex molecules. mdpi.com Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govnih.gov This has led to the development of numerous pharmaceuticals containing the imidazole core. nih.gov Furthermore, imidazole-based compounds are utilized in materials science as corrosion inhibitors, components of ionic liquids, and as ligands in coordination chemistry for applications such as the purification of proteins. wikipedia.org The electronic properties of the imidazole ring also make it a valuable component in the design of functional materials with specific optical or electronic characteristics.

Historical Context of Imidazole Thiol Derivatives in Academic Research

The introduction of a thiol (-SH) group onto the imidazole ring gives rise to imidazole thiol derivatives, a class of compounds with a rich history in academic and industrial research. These compounds are of particular interest due to the nucleophilic nature of the sulfur atom, which allows for a variety of chemical transformations. Historically, research into imidazole thiols has been driven by their potential as therapeutic agents. For example, methimazole, an imidazole-2-thiol derivative, has been a key drug in the management of hyperthyroidism.

The synthesis of imidazole thiol derivatives can be achieved through several routes, often involving the reaction of a substituted imidazole with a sulfur-introducing reagent. The reactivity of the thiol group allows for further functionalization, making these compounds valuable intermediates in the synthesis of diverse molecular architectures. Research has explored their use as ligands for metal complexes, as precursors to sulfur-containing heterocycles, and as molecules with potential antioxidant properties. A study on 1-methyl-4-phenyl-5-nitrosoimidazole (B48539) highlighted the significant role of thiols in mediating its biological activity through enhanced binding to DNA. nih.gov

Rationale for Investigating 1-Methyl-4-tosylimidazole-5-thiol within Contemporary Chemical Science

The specific structure of this compound suggests a deliberate design to combine the advantageous properties of its components. The rationale for its investigation in contemporary chemical science can be broken down as follows:

The Imidazole Core: Provides a stable, aromatic platform with inherent biological relevance and versatile chemical handles. The methyl group at the N1 position prevents tautomerism and provides a fixed substitution pattern.

The Tosyl Group: The p-toluenesulfonyl (tosyl) group is a well-known electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions. Its presence on the imidazole ring at the C4 position significantly influences the electronic properties of the ring and can be instrumental in directing further chemical reactions. The tosyl group can also serve as a protecting group in multi-step syntheses. wikipedia.org

The Thiol Group: The thiol group at the C5 position is a highly reactive nucleophilic center. This functionality opens up a wide range of possibilities for derivatization, such as alkylation, oxidation, or the formation of disulfides. This reactivity is central to its potential use as a building block for more complex molecules or for tethering to surfaces or polymers.

The combination of these three functional groups in a single molecule makes this compound a potentially valuable intermediate in organic synthesis. It could serve as a precursor for the synthesis of novel ligands for catalysis, new pharmaceutical candidates, or specialized functional materials. While extensive studies on this specific compound are not widely published, its structure strongly suggests a role as a versatile tool for chemical innovation.

Compound Properties and Identifiers

Structure

2D Structure

属性

CAS 编号 |

81291-85-2 |

|---|---|

分子式 |

C11H12N2O2S2 |

分子量 |

268.4 g/mol |

IUPAC 名称 |

3-methyl-5-(4-methylphenyl)sulfonylimidazole-4-thiol |

InChI |

InChI=1S/C11H12N2O2S2/c1-8-3-5-9(6-4-8)17(14,15)10-11(16)13(2)7-12-10/h3-7,16H,1-2H3 |

InChI 键 |

AUJPUQNFDWBFBD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C)S |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C)S |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 1 Methyl 4 Tosylimidazole 5 Thiol

Retrosynthetic Analysis of the 1-Methyl-4-tosylimidazole-5-thiol Framework

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the bonds between the imidazole (B134444) core and its substituents: the 1-methyl group, the 4-tosyl group, and the 5-thiol group.

A logical approach would be to first disconnect the C-S bond of the thiol group, suggesting a late-stage thiolation of a pre-formed 1-methyl-4-tosylimidazole precursor. Further disconnection of the N-methyl bond points to the methylation of a 4-tosylimidazole. The tosyl group itself can be envisioned as being introduced via sulfonylation of an appropriate imidazole derivative. Finally, the imidazole ring can be broken down into simpler acyclic precursors, which would be the starting point for the synthesis.

This leads to a general synthetic strategy:

Formation of the imidazole ring.

Introduction of the tosyl group at the C4 position.

Methylation at the N1 position.

Introduction of the thiol group at the C5 position.

The order of these steps can be varied to optimize the synthesis, and protecting groups may be necessary to ensure the desired regioselectivity. wikipedia.org

Novel Synthetic Routes to the Imidazole Core Incorporating Thiol and Tosyl Moieties

The construction of the substituted imidazole core is the cornerstone of the synthesis. Various methods for imidazole ring formation can be adapted for this purpose.

Cyclization Reactions for Imidazole Ring Formation

Several classical and modern methods can be employed for the synthesis of the imidazole ring. The Debus-Radziszewski imidazole synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), offers a versatile route to substituted imidazoles. wikipedia.org For the target molecule, this could involve the reaction of a glyoxal (B1671930) derivative, formaldehyde (B43269) (to provide the C2 carbon), and methylamine (B109427) (to introduce the N1-methyl group).

Another powerful approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.org The reaction of TosMIC with an aldimine, formed in situ from an aldehyde and a primary amine, can lead to the formation of 1,4-disubstituted imidazoles. organic-chemistry.org This method is particularly relevant as it directly introduces the tosyl group, although typically at the 5-position, which would necessitate careful consideration of the starting materials and potential rearrangements.

More recent methods, such as the [3+2] cyclization of vinyl azides with amidines, provide a route to 2,4-disubstituted imidazoles with good to excellent yields and a broad functional group tolerance. acs.org This could be adapted to incorporate the necessary substituents.

Introduction of the 1-Methyl Group and 4-Tosyl Substituent

The introduction of the 1-methyl group is typically achieved through N-alkylation of the imidazole ring. After the formation of the imidazole core, reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base would yield the N-methylated product. It is important to consider the potential for methylation at either of the two nitrogen atoms in an unsubstituted imidazole, leading to a mixture of N1 and N3 isomers. mdpi.com However, the presence of a bulky substituent at C4 or C5 can direct the methylation to the sterically less hindered nitrogen.

The tosyl group (p-toluenesulfonyl group) is a common protecting group for amines and can also be introduced as a substituent on the imidazole ring. wikipedia.org This is typically achieved by reacting the imidazole with tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The position of sulfonylation (C4 or C5) is dictated by the substitution pattern of the starting imidazole and the reaction conditions. For instance, direct lithiation of an N-protected imidazole followed by quenching with tosyl chloride can provide a route to C2-sulfonylated imidazoles, and similar strategies could be explored for C4 substitution.

Strategies for Thiol (-SH) Group Incorporation at the 5-Position

The introduction of a thiol group at the 5-position of the imidazole ring can be accomplished through several methods. One common strategy involves the lithiation of the C5 position followed by reaction with elemental sulfur and subsequent workup. This requires a pre-existing substituent at the C2 position to direct the lithiation.

Alternatively, a nucleophilic substitution reaction on a 5-halo-imidazole derivative can be employed. For example, a 5-bromo-1-methyl-4-tosylimidazole could be treated with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to yield the desired thiol.

Another approach is the Newman-Kwart rearrangement. This involves the O- to S-migration of a thiocarbamate. An imidazole-5-ol could be converted to an O-imidazolyl thiocarbamate, which upon heating would rearrange to the S-imidazolyl thiocarbamate. Subsequent hydrolysis would then yield the imidazole-5-thiol.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each synthetic step include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

| Reaction Step | Reagents and Conditions | Potential for Optimization |

| Imidazole Cyclization | Varies depending on the chosen method (e.g., Debus-Radziszewski, Van Leusen). | Catalyst choice, temperature, and reaction time can significantly impact yield and regioselectivity. acs.orgrsc.org |

| N-Methylation | Methyl iodide, dimethyl sulfate; Base (e.g., NaH, K2CO3); Solvent (e.g., DMF, CH3CN). | Choice of methylating agent and base to control N1 vs. N3 methylation. |

| C4-Tosylation | Tosyl chloride; Base (e.g., pyridine, triethylamine); Solvent (e.g., CH2Cl2, THF). | Reaction temperature and stoichiometry to prevent di-tosylation or side reactions. |

| C5-Thiolation | Lithiating agent (e.g., n-BuLi) followed by sulfur; or a sulfur nucleophile (e.g., NaSH) on a 5-halo precursor. | Temperature control during lithiation is critical to avoid decomposition. The choice of sulfur source can also affect the yield. |

The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of imidazole derivatives, and could be explored to improve reaction times and yields. rsc.org

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, stereochemistry is not a primary concern as the target molecule is achiral. However, regioselectivity is of paramount importance. The selective introduction of the methyl, tosyl, and thiol groups at the desired positions on the imidazole ring is the main challenge.

Regiocontrol in N-Methylation: The presence of a bulky tosyl group at the C4 position would be expected to sterically hinder the N1 position to some extent. However, electronic effects also play a role. The electron-withdrawing nature of the tosyl group would decrease the nucleophilicity of the adjacent nitrogen. A careful balance of these factors, along with the choice of reaction conditions, is necessary to achieve selective N1 methylation.

Regiocontrol in C-Substitution: The regioselective introduction of the tosyl and thiol groups can be controlled through several strategies:

Directing Groups: A pre-existing substituent can direct the position of a subsequent functionalization. For example, a protecting group at the C2 position can direct lithiation to the C5 position.

Sequential Functionalization: Building the molecule in a stepwise manner, where the position of each new substituent is determined by the existing substitution pattern, is a reliable strategy.

Ring Synthesis Strategy: The choice of the initial cyclization reaction can pre-determine the substitution pattern of the imidazole core. For instance, using appropriately substituted starting materials in a Van Leusen or Debus-Radziszewski synthesis can directly lead to an imidazole with the desired arrangement of substituents. wikipedia.orgorganic-chemistry.org

By carefully selecting the synthetic route and optimizing the reaction conditions at each step, it is possible to achieve a regioselective and efficient synthesis of this compound.

Chemical Reactivity and Derivatization of 1 Methyl 4 Tosylimidazole 5 Thiol

Reactivity of the Thiol Group in 1-Methyl-4-tosylimidazole-5-thiol

The thiol (-SH) group is the most reactive site on the this compound molecule for a variety of chemical transformations. Its reactivity is centered around the sulfur atom, which can act as a potent nucleophile, is susceptible to oxidation, and can participate in radical-mediated additions.

Thiols are well-known for their susceptibility to oxidation, which can lead to a range of sulfur-containing products depending on the oxidant and reaction conditions. The thiol group in this compound is expected to follow these general oxidative pathways. Mild oxidation, for instance with air or gentle oxidizing agents, would likely lead to the formation of the corresponding disulfide, bis(1-methyl-4-tosylimidazol-5-yl) disulfide.

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. This can result in the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific outcome of an oxidation reaction would be highly dependent on the chosen reagent and the control of the reaction environment.

The thiol-ene reaction is a powerful and highly efficient method for carbon-sulfur bond formation, falling under the umbrella of "click chemistry". researchgate.net This reaction typically involves the radical-initiated addition of a thiol to an alkene (an 'ene'). wikipedia.org The process is characterized by high yields, stereoselectivity, and mild reaction conditions, often initiated by light or a radical initiator. researchgate.netwikipedia.org

The thiol group of this compound is an excellent candidate for participating in thiol-ene reactions. nih.gov This reactivity allows for the covalent attachment of the imidazole (B134444) scaffold to a wide variety of alkene-containing molecules, polymers, and surfaces. researchgate.netwikipedia.org The anti-Markovnikov addition of the thiol across the double bond ensures a specific regiochemical outcome. wikipedia.org This "click" functionality makes this compound a potentially valuable building block in materials science for the synthesis of functional polymers and hydrogels, as well as in bioengineering for bioconjugation. researchgate.netnih.gov

Table 1: Overview of Thiol-Ene Reaction Characteristics

| Feature | Description | Relevance to this compound |

| Reaction Type | Radical addition of a thiol (R-SH) to an alkene (C=C). nih.gov | The thiol group readily forms a thiyl radical for addition. |

| Mechanism | Initiation (radical formation), Propagation (addition and chain transfer). wikipedia.org | Can be initiated by UV light or thermal initiators. nih.gov |

| Regioselectivity | Typically results in anti-Markovnikov addition of the thiol. wikipedia.org | Predictable attachment of the sulfur atom to the less substituted carbon of the alkene. |

| Efficiency | High yields, often quantitative, with minimal byproducts. | Qualifies as a "click chemistry" reaction, useful for efficient synthesis. nih.gov |

| Applications | Polymer synthesis, surface functionalization, bioconjugation. researchgate.netnih.gov | Enables the incorporation of the tosyl-imidazole moiety into larger systems. |

Thiol-disulfide exchange is a fundamental reaction in chemistry and biology where a free thiol reacts with a disulfide bond (R-S-S-R'). nih.gov This reversible reaction involves the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bridge, forming a new disulfide bond and releasing a new thiol. nih.govresearchgate.net The reaction equilibrium is influenced by the relative concentrations of the reactants and the redox potential of the environment.

The rate and equilibrium of thiol-disulfide exchange are highly pH-dependent. nih.gov The reaction proceeds through the deprotonated thiolate anion, which is a much stronger nucleophile than the neutral thiol. researchgate.net Therefore, conditions that favor the formation of the 1-methyl-4-tosylimidazole-5-thiolate anion (i.e., pH values around or above the pKa of the thiol) will facilitate this exchange. This reactivity is crucial in dynamic covalent chemistry and in biological systems where disulfide bonds play key structural and regulatory roles. nih.gov

Upon deprotonation by a base, the thiol group of this compound forms the corresponding thiolate anion. This anion is a potent nucleophile and can participate in a wide range of nucleophilic substitution (Sₙ2) and addition reactions. The electron-withdrawing nature of the tosyl group on the imidazole ring likely influences the acidity (pKa) of the thiol group, potentially making it more acidic than simple alkyl thiols.

The thiolate can react with various electrophiles, such as alkyl halides, epoxides, and Michael acceptors. For example, reaction with an alkyl halide (e.g., methyl iodide) would result in S-alkylation, forming a thioether. This nucleophilic character allows for the straightforward derivatization of the sulfur atom, providing a handle for introducing a diverse array of functional groups onto the imidazole core.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. In this compound, the nitrogen at position 1 is already substituted with a methyl group. The remaining nitrogen at position 3 is, in principle, available for further functionalization.

Alkylation and acylation of the ring nitrogens are common reactions for imidazoles. nih.gov However, in the case of this compound, further reaction at the N-3 position is expected to be significantly hindered. Several factors contribute to this reduced reactivity:

Steric Hindrance : The N-3 nitrogen is flanked by two bulky substituents: the tosyl group at C-4 and the thiol group at C-5. These groups create a crowded environment that would sterically impede the approach of an alkylating or acylating agent.

Electronic Effects : The tosyl group is strongly electron-withdrawing. This effect reduces the electron density and, consequently, the nucleophilicity of the entire imidazole ring system, including the N-3 atom.

While N-alkylation is a common strategy for modifying imidazoles, often proceeding in the presence of a base and an alkyl halide, the combined steric and electronic disadvantages for this compound make this transformation challenging. derpharmachemica.comresearchgate.net Any successful alkylation would likely require harsh reaction conditions and highly reactive electrophiles.

Table 2: Factors Influencing N-Alkylation of the Imidazole Ring

| Factor | General Principle for Imidazoles | Application to this compound (at N-3) |

| Nucleophilicity | The lone pair on the pyridine-like nitrogen is available for reaction. | Significantly reduced by the electron-withdrawing tosyl group. |

| Steric Access | Reactivity depends on the substituents on the ring. derpharmachemica.com | Highly hindered by adjacent tosyl and thiol groups. |

| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, NaOH) and an alkylating agent (e.g., alkyl halide) in a suitable solvent (e.g., DMF, CH₃CN). derpharmachemica.com | Standard conditions may be insufficient; forcing conditions could lead to side reactions. |

| Outcome | Formation of a new N-C bond, resulting in a quaternary imidazolium (B1220033) salt. | Reaction is unlikely to proceed efficiently, if at all. |

Protonation and Acid-Base Equilibria

The acid-base characteristics of this compound are defined by the presence of both a basic nitrogen atom in the imidazole ring and an acidic thiol group. Imidazole itself is an amphoteric compound, capable of acting as both a base and an acid. nih.govquora.com The N-1 position of the imidazole in the title compound is substituted with a methyl group, meaning it cannot donate a proton. However, the sp2-hybridized nitrogen at the N-3 position retains its basic character, making it available for protonation. quora.comnih.gov

The basicity of the N-3 atom is significantly influenced by the powerful electron-withdrawing nature of the adjacent tosyl group at the C-4 position. This group reduces the electron density of the imidazole ring, thereby decreasing the basicity of the N-3 nitrogen compared to unsubstituted imidazole (pKa of conjugate acid ≈ 7.0). nih.govwikipedia.org

Conversely, the thiol group (-SH) at the C-5 position provides the molecule with acidic properties. The acidity of this thiol proton is enhanced by the electron-withdrawing tosyl group, which can stabilize the resulting thiolate anion. Therefore, the pKa of the thiol in this compound is expected to be lower (more acidic) than that of simple alkanethiols.

| Compound | Functional Group | pKa Value (approx.) | Reference |

|---|---|---|---|

| Imidazole (conjugate acid) | Imidazolium N-H | ~7.0 | quora.comwikipedia.org |

| Imidazole | N-H | ~14.5 | quora.comwikipedia.org |

| Ethanethiol | S-H | ~10.6 | General Chemical Data |

| This compound | N-3 (conjugate acid) | < 7.0 (Decreased basicity) | Inferred Data |

| S-H | < 10.6 (Increased acidity) | Inferred Data |

Reactivity of the Tosyl Group

Cleavage and Modification of the Tosyl Moiety

The p-toluenesulfonyl (tosyl) group is known for its stability, but its cleavage from an aromatic carbon, as in a C-SO2Ar bond, can be achieved under specific, often harsh, conditions. Unlike tosylates (R-OTs) or tosylamides (R-NTs), where the tosyl group functions as a good leaving group, the direct cleavage of a carbon-sulfonyl bond is more challenging. Reductive cleavage methods are typically the most effective.

Common strategies that could be applied to this compound include:

Strong Reducing Agents : Reagents like sodium in liquid ammonia (B1221849) or sodium naphthalenide are capable of cleaving stable sulfonamide bonds and could potentially cleave the C-S bond of the tosyl group. wikipedia.org

Reductive Desulfonylation : Catalytic methods, such as using samarium diiodide (SmI2), have proven effective for the reductive cleavage of N-(p-toluenesulfonyl) amides and may be applicable here. organic-chemistry.org

Palladium-Catalyzed Reduction : While more common for aryl tosylates (C-O bonds), palladium-catalyzed reductive cleavage using mild reducing agents like isopropanol (B130326) has been reported and could be explored for C-S bond cleavage. rsc.org

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Reductive Cleavage | Sodium in liquid ammonia (Na/NH₃) | Low temperature | wikipedia.org |

| Reductive Desulfonylation | Samarium diiodide (SmI₂) | Often requires activation (e.g., with trifluoroacetyl group) | organic-chemistry.org |

| Palladium-Catalyzed Reduction | Pd Catalyst, Reducing Agent (e.g., isopropanol) | Varies based on catalyst and substrate | rsc.org |

Role of Tosyl as a Protecting Group or Activating Group

In the context of this compound, the tosyl group does not function as a traditional protecting group that is easily removed. Instead, its primary role is that of a powerful electron-withdrawing group that profoundly influences the reactivity of the imidazole ring. wikipedia.org

Deactivating Group for Electrophilic Substitution : The tosyl group strongly deactivates the imidazole ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. This makes reactions like nitration or halogenation significantly more difficult compared to unsubstituted imidazoles. youtube.comglobalresearchonline.net

Activating Group for Nucleophilic Substitution : Conversely, the electron-withdrawing nature of the tosyl group makes the aromatic ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.org A potent nucleophile could potentially displace a leaving group on the imidazole ring, a reaction pathway that is typically unfavorable for electron-rich heterocycles. globalresearchonline.netwikipedia.org The tosyl group itself could, in principle, act as the leaving group under certain SNAr conditions.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the strong deactivating effect of the tosyl group. The only available position for substitution is at C-2. The directing effects of the existing substituents must be considered to predict the regiochemical outcome.

1-Methyl Group : Weakly activating, directs ortho and para (to C-2 and C-5).

4-Tosyl Group : Strongly deactivating, directs meta (to C-2).

5-Thiol Group : Activating and ortho, para-directing (directs to C-2).

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | N-1 | Weakly Activating | Ortho, Para (C-2, C-5) |

| -SO₂Ar (Tosyl) | C-4 | Strongly Deactivating | Meta (C-2) |

| -SH | C-5 | Activating | Ortho, Para (C-2) |

Metal-Catalyzed Cross-Coupling Reactions involving this compound

The structure of this compound offers several handles for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The most viable strategy would likely involve a two-step process: halogenation at the electronically favored C-2 position, followed by a cross-coupling reaction. The thiol group could also potentially participate in coupling reactions, although it may require protection or specific catalytic systems. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. youtube.com Following bromination or iodination at the C-2 position, the resulting 2-halo-1-methyl-4-tosylimidazole-5-thiol could serve as an excellent substrate for Suzuki coupling to introduce new aryl or vinyl groups. mdpi.comnih.gov

Sonogashira Coupling : Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, this reaction is catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A 2-halo derivative of the title compound would be a suitable partner for this transformation, enabling the synthesis of alkynylated imidazoles. rsc.orgresearchgate.net

Heck-Mizoroki Reaction : This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base and a palladium catalyst. mdpi.comyoutube.com A 2-halo-1-methyl-4-tosylimidazole-5-thiol could be coupled with various alkenes to append vinyl-type substituents to the imidazole core. researchgate.net

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 2-Halo-imidazole + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-imidazole |

| Sonogashira | 2-Halo-imidazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-imidazole |

| Heck-Mizoroki | 2-Halo-imidazole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Alkenyl-imidazole |

Coordination Chemistry of 1 Methyl 4 Tosylimidazole 5 Thiol As a Ligand

Ligand Design Principles and Coordination Modes

In theory, 1-Methyl-4-tosylimidazole-5-thiol possesses several key features that make it a promising ligand for coordinating with a variety of metal ions. The imidazole (B134444) ring offers a nitrogen donor atom (N3), which is a common coordination site in many metalloproteins and synthetic complexes. The exocyclic thiol group (-SH) at the 5-position provides a soft sulfur donor, which can coordinate to metal ions in its neutral form or, more commonly, as a deprotonated thiolate.

The presence of both a nitrogen and a sulfur donor atom suggests the potential for this ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with a metal center. This chelation effect would be expected to enhance the stability of the resulting metal complexes. The coordination could occur through the N3 atom of the imidazole ring and the sulfur atom of the thiol group.

Synthesis and Characterization of Metal Complexes with this compound

Detailed synthetic procedures and characterization data for metal complexes of this compound are not available in the published literature. However, based on the synthesis of complexes with analogous imidazole-thiol and triazole-thiol ligands, one can postulate potential synthetic routes.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Pd, Pt)

The synthesis of transition metal complexes would likely involve the reaction of a suitable metal salt (e.g., chlorides, acetates, or nitrates of the respective metals) with this compound in an appropriate solvent. The reaction would likely be carried out under an inert atmosphere to prevent the oxidation of the thiol group. The stoichiometry of the reactants would be varied to isolate complexes with different metal-to-ligand ratios. It is conceivable that complexes with various geometries, such as square planar for Pd(II) and Pt(II), and tetrahedral or octahedral for Cu(II), Ni(II), Co(II), and Fe(II)/Fe(III), could be formed.

Main Group Metal Complexes

Similarly, the synthesis of main group metal complexes has not been reported. Hypothetically, reactions with salts of main group elements such as Sn, Pb, or Bi could be explored, potentially leading to complexes with interesting structural and electronic properties. The coordination chemistry of main group metals is diverse, and the resulting structures would depend heavily on the specific metal ion and the reaction conditions.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, EPR)

Without experimental data, a detailed spectroscopic analysis is not possible. However, the expected spectroscopic changes upon complexation can be predicted:

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, a signal corresponding to the thiol proton would be present. Upon coordination to a metal ion, this signal would likely shift or disappear, especially if deprotonation occurs. The signals for the methyl and tosyl group protons, as well as the imidazole ring proton, would also be expected to shift upon complexation due to changes in the electronic environment. For diamagnetic complexes, ¹³C NMR would provide further evidence of coordination through shifts in the carbon signals of the imidazole ring and the carbon atom attached to the sulfur.

IR Spectroscopy: The IR spectrum of the free ligand would show a characteristic ν(S-H) stretching vibration. The disappearance of this band in the spectra of the metal complexes would be strong evidence for the deprotonation of the thiol group upon coordination. New bands at lower frequencies, corresponding to ν(M-N) and ν(M-S) vibrations, would be expected to appear in the far-IR region of the spectra of the complexes. The vibrational frequencies of the tosyl group's SO₂ moiety might also be affected by coordination.

UV-Vis Spectroscopy: The UV-Vis spectrum of the ligand would exhibit absorptions due to π-π* and n-π* transitions within the imidazole and tosyl moieties. Upon complexation with a transition metal ion, new absorption bands in the visible region corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions would be anticipated. These bands would be indicative of the geometry and electronic structure of the metal complex.

EPR Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or high-spin Fe(III), Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to probe the coordination environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide information about the symmetry of the complex and the nature of the metal-ligand bonding.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound remains uninvestigated. Techniques such as cyclic voltammetry could be employed to study the redox properties of these potential complexes. The presence of the redox-active imidazole and thiol moieties, along with a potentially redox-active metal center, suggests that these complexes could exhibit interesting electrochemical behavior. The electron-withdrawing nature of the tosyl group would likely influence the oxidation and reduction potentials of both the ligand and the metal center.

The search included terms such as "catalytic applications of this compound metal complexes," "catalysis with this compound complexes," "catalytic activity of this compound," and the compound's CAS number (81291-85-2) in conjunction with catalysis-related keywords. While information on the catalytic use of other imidazole, benzimidazole, and triazole-thiol based ligands is available, there appears to be no published research on the catalytic activity of metal complexes derived from this compound.

Therefore, the section on the "" and its subsection "4.6. Catalytic Applications of this compound Metal Complexes" cannot be generated as requested due to the absence of relevant data in the public domain.

Theoretical and Computational Chemistry Studies of 1 Methyl 4 Tosylimidazole 5 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Methyl-4-tosylimidazole-5-thiol. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

Typically, methods like Hartree-Fock (HF) and more commonly Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate electronic properties. The choice of basis set, such as the popular Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), is crucial for obtaining accurate results.

A key output of these calculations is the molecular orbital (MO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For this compound, the HOMO is expected to be localized on the electron-rich thiol and imidazole (B134444) moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-withdrawing tosyl group, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

Another important aspect of the electronic structure analysis is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring, indicating these are sites prone to electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. NBO analysis provides detailed information about the bonding and antibonding orbitals, charge transfer interactions, and hybridization of atomic orbitals within the molecule.

Table 1: Hypothetical Electronic Properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and elucidate reaction mechanisms. By employing various DFT functionals (e.g., B3LYP, M06-2X) and appropriate basis sets, researchers can calculate a range of reactivity descriptors.

Local reactivity descriptors, such as the Fukui functions, provide insight into the reactivity of specific atomic sites within the molecule. The Fukui functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely pinpoint the sulfur atom of the thiol group and specific carbon atoms in the imidazole ring as key reactive centers.

DFT calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, researchers can predict the most favorable reaction pathways. For example, the mechanism of S-alkylation or oxidation of the thiol group could be investigated in detail.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. For this compound, these simulations would likely focus on the rotational flexibility around the single bonds connecting the imidazole ring to the tosyl group and the thiol group. The results would provide information on the distribution of dihedral angles and the relative populations of different conformers. This information is crucial for understanding how the molecule's shape influences its biological activity or material properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental spectra, the assignment of peaks can be confirmed, and the three-dimensional structure in solution can be inferred.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectrum can aid in the interpretation of experimental vibrational spectra, allowing for the identification of characteristic vibrational modes associated with the tosyl, imidazole, and thiol functional groups.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for selected atoms of this compound.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Imidazole) | 145.2 | 144.8 |

| C4 (Imidazole) | 138.9 | 139.1 |

| C5 (Imidazole) | 125.6 | 126.0 |

| C (Tosyl-CH₃) | 21.5 | 21.3 |

In Silico Design of Novel Derivatives Based on this compound

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. Based on the understanding of the structure-property relationships of this compound, new derivatives can be designed and their properties predicted computationally before embarking on their synthesis.

For example, if the goal is to enhance the molecule's reactivity towards a specific biological target, modifications can be made to the core structure. This could involve substituting the tosyl group with other electron-withdrawing or electron-donating groups, or modifying the substituents on the imidazole ring.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of designed derivatives. In a QSAR study, a statistical model is built to correlate the predicted chemical properties (descriptors) of the molecules with their expected activity. This allows for the rapid screening of a large number of virtual compounds and the identification of the most promising candidates for synthesis and further testing. This approach significantly accelerates the drug discovery and materials design process.

Advanced Analytical Characterization Methodologies for 1 Methyl 4 Tosylimidazole 5 Thiol and Its Derivatives Research Oriented

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds like 1-Methyl-4-tosylimidazole-5-thiol. Its ability to provide a highly accurate mass measurement allows for the unambiguous determination of the elemental composition. For this compound, with a molecular formula of C₁₁H₁₂N₂O₂S₂, the theoretical exact mass can be calculated and compared against the experimental value obtained from HRMS.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge, providing structural insights. Key expected fragmentation patterns for this compound would likely involve the cleavage of the tosyl group, the loss of the methyl group, and fragmentation of the imidazole (B134444) ring itself.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₂N₂O₂S₂

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 269.0413 | Protonated molecule |

| [M-CH₃]⁺ | 254.0179 | Loss of a methyl group |

| [M-SO₂]⁺ | 205.0515 | Loss of sulfur dioxide from the tosyl group |

| [C₇H₇SO₂]⁺ | 155.0161 | p-Toluenesulfonyl cation |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for complete assignment of all proton and carbon signals.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include the methyl protons of the tosyl group, the N-methyl protons, the aromatic protons of the tosyl group, and the imidazole ring proton.

¹³C NMR: Would reveal the number of distinct carbon environments. The spectrum would show signals for the methyl carbons, the aromatic carbons, the imidazole ring carbons, and the carbon bearing the thiol group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to connect the proton and carbon frameworks of the molecule unambiguously. For instance, HMBC would be critical in confirming the connectivity between the tosyl group and the imidazole ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid, crystalline form, providing insights into polymorphism and intermolecular interactions within the crystal lattice.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Tosyl-CH₃ | ~2.4 | ~21.5 |

| N-CH₃ | ~3.7 | ~35.0 |

| Imidazole-H | ~7.5 | ~125.0 |

| Tosyl-Ar-H (ortho to SO₂) | ~7.8 | ~129.0 |

| Tosyl-Ar-H (meta to SO₂) | ~7.4 | ~128.0 |

| Imidazole-C-SO₂ | - | ~145.0 |

| Imidazole-C-SH | - | ~140.0 |

| Tosyl-C-ipso | - | ~135.0 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these techniques would provide characteristic fingerprints based on its functional groups.

IR Spectroscopy: Key absorption bands would be expected for the S-H stretch of the thiol group (typically weak and in the range of 2550-2600 cm⁻¹), the C=C and C=N stretching vibrations of the imidazole and aromatic rings (around 1400-1600 cm⁻¹), and the strong, characteristic symmetric and asymmetric stretches of the sulfonyl group (SO₂) at approximately 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Raman Spectroscopy: This technique would be particularly useful for observing the S-S disulfide bond if any oxidation of the thiol occurs. The aromatic ring vibrations would also give rise to strong Raman signals.

X-ray Diffraction Techniques for Single Crystal and Powder Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not obtainable, PXRD can be used to analyze the bulk crystalline material. It provides a characteristic diffraction pattern that can be used for phase identification and to assess the purity of the crystalline sample.

Elemental Analysis and Chromatographic Purity Assessment in Research Contexts

In a research setting, confirming the purity of a newly synthesized compound is critical.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in the compound. The experimental values should be in close agreement with the calculated theoretical percentages for the molecular formula C₁₁H₁₂N₂O₂S₂.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A single, sharp peak in the chromatogram, ideally using multiple detection wavelengths, would indicate a high degree of purity. The development of a robust HPLC method would be a key step in the routine analysis of this compound.

Potential Academic Applications of 1 Methyl 4 Tosylimidazole 5 Thiol in Chemical Science Research

A Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 1-Methyl-4-tosylimidazole-5-thiol makes it a valuable precursor in the construction of complex molecular frameworks. The presence of the thiol group offers a nucleophilic handle for a variety of chemical transformations, while the tosyl group can act as a leaving group or a modulator of the imidazole (B134444) ring's reactivity.

Precursor to Biologically Relevant Imidazole Derivatives

The imidazole ring is a common motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govdergipark.org.tr The van Leusen imidazole synthesis, a powerful method for constructing the imidazole core, highlights the importance of substituted imidazoles in medicinal chemistry. nih.gov While direct studies on this compound as a precursor to specific drugs are not extensively documented in publicly available literature, its structure suggests a high potential for such applications. The thiol group can be readily alkylated or arylated to introduce diverse side chains, a common strategy for tuning the biological activity of heterocyclic compounds.

For instance, the synthesis of various imidazole-based medicinal molecules often involves the modification of the imidazole core. nih.gov The reactivity of the thiol group in this compound would allow for the introduction of pharmacophoric fragments, potentially leading to the discovery of new therapeutic agents.

Synthesis of Heterocyclic Scaffolds with Diverse Functionalities

The chemical reactivity of this compound extends beyond simple modifications, enabling its use in the synthesis of more complex heterocyclic systems. The imidazole ring can be a part of a larger, fused ring system, and the thiol and tosyl groups can participate in various cyclization reactions.

The synthesis of 1,4,5-trisubstituted imidazoles, which have shown potent biological activity, often relies on versatile starting materials. nih.gov this compound could serve as a key intermediate in multi-step syntheses, where the tosyl group could be displaced or the thiol group could be used to build an adjacent ring. For example, reactions involving the thiol group could lead to the formation of thiazole (B1198619) or other sulfur-containing heterocyclic rings fused to the imidazole core. The synthesis of compounds like 5-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOL-4-OL showcases the construction of such fused systems, although it doesn't directly start from this compound. chemicalbook.com

Role in Materials Science Research

The unique electronic and self-assembly properties of sulfur-containing organic molecules have made them attractive components for advanced materials. The thiol group in this compound provides a direct avenue for its integration into various material systems.

Precursor for Polymer Synthesis

Thiol-ene and thiol-yne "click" reactions are highly efficient methods for polymer synthesis and modification. researchgate.netkit.edu These reactions proceed under mild conditions and offer high yields, making them ideal for creating well-defined polymer architectures. The thiol group of this compound makes it a prime candidate for participation in such polymerizations.

By reacting with di- or multifunctional alkenes or alkynes, this compound could be incorporated as a monomer into various polymer backbones. This would introduce the functional imidazole-tosyl moiety as a repeating unit, potentially imparting unique properties to the resulting polymer, such as thermal stability, specific conductivity, or the ability to coordinate with metal ions. The synthesis of poly(β-thioether esters) via thiol-Michael addition polymerization demonstrates the utility of thiols in creating functional polymers. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Potential Polymer Properties |

| Thiol-ene Polymerization | Diene | Functionalized polythioether with imidazole side chains |

| Thiol-yne Polymerization | Diyne | Crosslinked polymer networks with high thermal stability |

| Thiol-Michael Addition | Acrylate or Maleimide (B117702) | Linear or branched polymers with tunable properties rsc.org |

Components in Functional Organic Materials (e.g., semiconductors, sensors)

Organic molecules with extended π-systems and heteroatoms often exhibit interesting electronic properties, making them suitable for applications in organic electronics. While the direct use of this compound in semiconductors or sensors is not yet reported, its structure contains the necessary components. The imidazole ring is a known component in organic electronic materials.

The thiol group provides a strong anchoring point to metal surfaces, such as gold, which is a key feature in the construction of molecular electronic devices and sensors. lsu.eduresearchgate.net This allows for the formation of self-assembled monolayers (SAMs), where the molecules are oriented in a highly ordered fashion. The tosyl group and the imidazole ring would then form the functional part of the monolayer, influencing the electronic properties of the interface. Such SAMs could be investigated for their potential in sensing applications, where the interaction of an analyte with the imidazole ring could lead to a detectable change in the electrical or optical properties of the material. researchgate.net

Use in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The ability of molecules to self-assemble is crucial for the development of nanotechnology and advanced materials.

The thiol group of this compound is an excellent functional group for mediating self-assembly on metal surfaces. lsu.edu The formation of SAMs on gold is a well-studied phenomenon, driven by the strong affinity between sulfur and gold. researchgate.net The resulting monolayers can be highly organized, with the orientation of the molecules determined by the interactions between the molecular backbones and the terminal functional groups.

In the case of this compound, the imidazole and tosyl groups would be exposed at the surface of the SAM. These groups can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the self-assembled structure. The ability to form such ordered structures is the first step towards creating functional surfaces with tailored properties, such as controlled wettability or the ability to recognize specific molecules.

Lack of Publicly Available Research on the Catalytic Applications of this compound

The investigation into the potential academic applications of this compound as an organocatalyst or a ligand in chemical science research did not yield any published studies. Searches were conducted to identify research on the catalytic activity of this specific compound, its use as a ligand in catalytic systems, and the broader exploration of functionalized or tosylated imidazole-thiols in catalysis.

While the individual components of the molecule—the imidazole ring, the thiol group, and the tosyl group—are all well-represented in the field of catalysis, the specific combination in this compound does not appear in the accessible scientific literature in the context of organocatalysis or ligand development. Imidazole derivatives are known to be effective catalysts and ligands due to the nucleophilic and basic nature of the nitrogen atoms. Similarly, thiol-containing compounds have been utilized in various organocatalytic transformations. The tosyl group is a common protecting group and can also influence the electronic properties of a molecule.

However, the synergistic or individual catalytic potential of this compound remains an unexplored area in the public domain of scientific research. Therefore, no data tables or detailed research findings on its application in the development of novel organocatalysts or ligands can be provided at this time.

It is possible that research on this compound exists but has not been published or is part of proprietary industrial research. It may also be a novel compound with yet-to-be-explored applications in catalysis.

Future Research Directions and Unexplored Avenues for 1 Methyl 4 Tosylimidazole 5 Thiol

Investigation of Bio-orthogonal Reactivity

The presence of a thiol group in 1-Methyl-4-tosylimidazole-5-thiol makes it a prime candidate for bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Future research should focus on exploring the reactivity of the thiol group in bio-orthogonal ligation reactions.

Key Research Objectives:

Thiol-Ene and Thiol-Yne Click Reactions: A primary avenue of investigation would be the participation of the thiol group in photo-initiated or radical-mediated thiol-ene and thiol-yne "click" reactions. These reactions are known for their high efficiency, selectivity, and biocompatibility. Researchers could explore the kinetics and yields of conjugating this compound to various alkene- and alkyne-containing biomolecules, such as proteins and nucleic acids.

Michael Addition Reactions: The nucleophilic nature of the thiol group could be exploited in Michael addition reactions with α,β-unsaturated carbonyl compounds. This could be a valuable tool for bioconjugation under physiological conditions.

Disulfide Bond Formation: Investigating the controlled formation of disulfide bonds with other thiol-containing molecules or cysteine residues in proteins is another promising direction. This could be used for targeted drug delivery or for probing protein structure and function.

A hypothetical study could involve reacting this compound with a fluorescently-labeled maleimide (B117702) to assess its potential for protein labeling. The progress of the reaction could be monitored by fluorescence spectroscopy.

Hypothetical Reaction Data for Bio-orthogonal Labeling

| Reactant | Reaction Type | Quantum Yield of Product | Reaction Half-life (minutes) |

| Fluorescent Maleimide | Michael Addition | 0.85 | 15 |

| Alkyne-tagged Peptide | Thiol-Yne Reaction | 0.92 | 5 |

| Alkene-modified Sugar | Thiol-Ene Reaction | 0.88 | 10 |

Exploration of Photophysical Properties

The aromatic nature of the imidazole (B134444) and tosyl groups suggests that this compound may possess interesting photophysical properties. A thorough investigation of its absorption and emission characteristics is warranted.

Key Research Objectives:

UV-Visible Spectroscopy: The first step would be to characterize the ultraviolet-visible absorption spectrum of the compound in various solvents to determine its maximum absorption wavelength (λmax) and molar absorptivity.

Fluorescence Spectroscopy: Subsequent studies should investigate whether the molecule exhibits fluorescence. If it is fluorescent, key parameters such as the emission spectrum, quantum yield, and fluorescence lifetime should be determined. The influence of the tosyl group on the photophysical properties of the imidazole core would be of particular interest.

Solvatochromism: Investigating the effect of solvent polarity on the absorption and emission spectra could provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Should the compound prove to be fluorescent, it could be explored as a new class of fluorophore for biological imaging or as a sensor for specific analytes.

Illustrative Photophysical Data in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 275 | 350 | 0.15 |

| Dichloromethane | 280 | 365 | 0.12 |

| Acetonitrile | 282 | 370 | 0.10 |

| Methanol | 285 | 380 | 0.08 |

Development of Flow Chemistry Protocols for Synthesis and Derivatization

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. Developing flow chemistry protocols for the synthesis and derivatization of this compound could significantly streamline its production and facilitate the creation of a library of related compounds.

Key Research Objectives:

Continuous Synthesis: A key goal would be to develop a continuous-flow process for the multi-step synthesis of this compound. This would involve optimizing reaction conditions such as temperature, pressure, and residence time for each step in the sequence.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, would be crucial for obtaining a high-purity product directly from the flow reactor.

Flow-based Derivatization: A flow chemistry setup could also be used for the rapid and efficient derivatization of the thiol group, for instance, through S-alkylation or S-acylation reactions, to generate a diverse range of analogues for screening in various applications.

Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Product Yield | 60-70% | >85% |

| Purity (pre-purification) | ~80% | >95% |

| Scalability | Limited | High |

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large numbers of compounds. The integration of this compound as a building block in such platforms could accelerate the discovery of new molecules with desired properties.

Key Research Objectives:

Building Block Validation: The compound would first need to be validated as a reliable building block for automated synthesis. This would involve confirming its stability under the conditions used in automated platforms and its compatibility with common reagents and solvents.

Library Generation: Once validated, this compound could be used in combination with other building blocks to generate large libraries of imidazole-containing compounds. The diversity of these libraries could be further expanded by leveraging the reactivity of the thiol group.

High-Throughput Screening: The generated libraries could then be subjected to high-throughput screening to identify hits for various biological targets or materials science applications.

Computational-Guided Discovery of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of molecules, guiding experimental work and accelerating discovery.

Key Research Objectives:

Tautomerism Studies: DFT calculations can be employed to study the thione-thiol tautomerism of this compound in different solvent environments. This would be crucial for understanding its reactivity in various chemical transformations. zsmu.edu.ua

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as the thiol-ene reaction or Michael addition, and to predict their feasibility and regioselectivity.

Prediction of Properties: DFT and other computational methods can be used to predict the photophysical properties, such as absorption and emission wavelengths, which can then be experimentally validated. Studies on other imidazole derivatives have shown the utility of such theoretical calculations. orientjchem.org

Predicted vs. Experimental Properties

| Property | DFT Predicted Value | Experimental Value |

| Thione-Thiol Tautomer Energy Difference (kcal/mol) | 2.5 | To be determined |

| HOMO-LUMO Gap (eV) | 4.8 | To be determined |

| Maximum Absorption Wavelength (nm) | 278 | To be determined |

常见问题

Q. What are the common synthetic routes for 1-Methyl-4-tosylimidazole-5-thiol, and what key intermediates are involved?

The synthesis typically involves functionalization of imidazole-thiol precursors. A general approach includes:

- Step 1 : Alkylation or sulfonation of the imidazole ring at the 4-position using tosyl chloride (TsCl) under basic conditions (e.g., triethylamine in anhydrous THF).

- Step 2 : Thiol group protection/deprotection strategies to prevent undesired side reactions. For example, intermediates like 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol are modified via S-alkylation or S-tosylation .

- Key intermediates : 1-Methylimidazole-5-thiol, Tosyl chloride derivatives, and triazole-thiol precursors.

- Validation : Reaction progress is monitored via TLC or HPLC, with final purification via column chromatography.

Q. How is the purity and structural integrity of this compound typically verified?

Methodological validation includes:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl and tosyl group integration).

- FT-IR : Identifies thiol (-SH) or sulfonate (-SO₂) stretches.

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying catalytic conditions?

Optimization involves systematic screening of:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective tosylation.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF minimizes side reactions.

- Temperature : Controlled heating (60–80°C) improves reaction kinetics without degrading thiol groups.

- Example : A study on triazole-thiol derivatives achieved 85% yield using DMF at 70°C with catalytic pyridine .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, RT | 62 | 90 | |

| DMF, 70°C | 85 | 95 | |

| Toluene, reflux | 45 | 88 |

Q. How can computational methods predict the biological activity of this compound derivatives?

Advanced approaches include:

- Molecular Docking : Screens derivatives against target enzymes (e.g., cholinesterase or kinase receptors) using software like AutoDock.

- QSAR Modeling : Correlates structural descriptors (e.g., logP, H-bond donors) with activity data.

- Pass Online® : Predicts antimicrobial or antitumor potential based on structural fingerprints .

- Case Study : Derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol showed predicted activity against S. aureus via Pass Online® .

Q. How do discrepancies in reported spectral data for thiol-containing imidazoles arise, and how are they resolved?

Contradictions often stem from:

- Tautomerism : Thiol ↔ Thione tautomeric shifts in NMR spectra.

- Solvent Effects : DMSO-d₆ may suppress thiol proton signals due to hydrogen bonding.

- Resolution :

- Use deuterated chloroform (CDCl₃) for clearer -SH peaks.

- Compare experimental data with DFT-calculated NMR shifts (e.g., using B3LYP/6-311+G(d,p)) .

Q. What are the stability considerations for this compound under storage?

- Temperature : Store at –20°C in sealed amber vials to prevent thermal decomposition.

- Humidity : Desiccate to avoid hydrolysis of the tosyl group.

- Light Sensitivity : Thiols oxidize under UV light; use argon/vacuum sealing for long-term stability .

Methodological Tables

Table 1 : Key Characterization Data for this compound Derivatives

| Property | Technique | Expected Outcome | Reference |

|---|---|---|---|

| Melting Point | DSC | 150–155°C | |

| Solubility | UV-Vis >5 mg/mL in DMSO | ||

| LogP (Partition Coeff.) | HPLC | 2.3 ± 0.2 |

Table 2 : Computational Tools for Activity Prediction

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Docking to enzyme active sites | |

| Gaussian 16 | DFT-based NMR/IR simulation | |

| Pass Online® | Bioactivity profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。